Savinin

Descripción

This compound has been reported in Hypoestes purpurea, Micranthemum umbrosum, and other organisms with data available.

a lignan from Pterocarpus santalinus inhibits tumor necrosis factor-alpha production and T cell proliferation; structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,6-8,14H,5,9-11H2/b15-6+/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJGAYUQSLJSCR-ULIPXBITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)O1)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)O1)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-95-8 |

Source

|

| Record name | (-)-Savinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SAVININ | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Properties of Savinin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Savinin, a naturally occurring lignan (B3055560), has demonstrated significant potential as a modulator of key inflammatory signaling pathways. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a detailed exploration of its biological activities. Drawing upon available scientific literature, this document summarizes quantitative data on its inhibitory effects, outlines relevant experimental methodologies, and visualizes its interactions with cellular signaling cascades. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and medicinal chemistry.

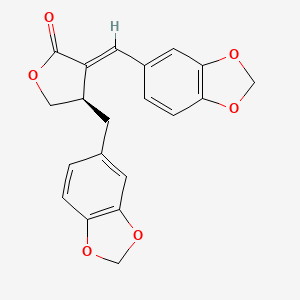

Chemical Structure and Properties of this compound

This compound is a lignan characterized by a dibenzylbutyrolactone skeleton. Its systematic IUPAC name is (3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one. The chemical formula for this compound is C₂₀H₁₆O₆, with a corresponding molecular weight of 352.34 g/mol .

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₁₆O₆[1] |

| Molecular Weight | 352.34 g/mol |

| IUPAC Name | (3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one |

| SMILES String | C1--INVALID-LINK--CC4=CC5=C(C=C4)OCO5 |

| CAS Number | 493-95-8 |

Biological Activity and Quantitative Data

This compound has been shown to possess notable anti-inflammatory and immunomodulatory properties. It significantly inhibits the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells and suppresses T-cell proliferation induced by concanavalin (B7782731) A.[2][3] Furthermore, this compound has been observed to ameliorate LPS-induced neuroinflammation in vivo by modulating critical signaling pathways.[1][4]

While specific IC₅₀ values for TNF-α inhibition and T-cell proliferation by this compound are not consistently reported across publicly available literature, the qualitative evidence for its potent activity is strong. One study on the neuroprotective effects of this compound demonstrated a dose-dependent reduction in neuroinflammatory markers in mice at doses of 5, 10, and 20 mg/kg.

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from various plant sources, including the heartwood of Pterocarpus santalinus and the roots of Eleutherococcus henryi. A general protocol for its isolation involves the following steps:

-

Extraction: The dried and powdered plant material is typically extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, using a Soxhlet apparatus.

-

Fractionation: The crude extract is then subjected to fractionation using liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, benzene, chloroform, and ethyl acetate) to separate compounds based on their polarity.

-

Chromatography: The fraction containing this compound is further purified using column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, such as a mixture of petroleum ether and ethyl acetate, to isolate the pure compound.

-

Characterization: The structure of the isolated this compound is confirmed using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

TNF-α Production Inhibition Assay in RAW 264.7 Cells

This assay is used to determine the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophage cells stimulated with LPS.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

-

Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of TNF-α production is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

T-Cell Proliferation Assay

This assay assesses the inhibitory effect of this compound on the proliferation of T-lymphocytes stimulated by a mitogen like concanavalin A (ConA).

-

Isolation of T-Cells: T-lymphocytes are isolated from peripheral blood or spleen using standard density gradient centrifugation techniques.

-

Stimulation and Treatment: The isolated T-cells are cultured in 96-well plates and stimulated with an optimal concentration of ConA (e.g., 1-5 µg/mL). Various concentrations of this compound are added to the wells simultaneously with or prior to stimulation.

-

Proliferation Measurement: T-cell proliferation is typically measured after a few days of incubation (e.g., 48-72 hours) using methods such as:

-

[³H]-Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the cultures for the final hours of incubation. The amount of incorporated radioactivity, which is proportional to DNA synthesis and cell proliferation, is measured using a scintillation counter.

-

BrdU Incorporation Assay: A colorimetric assay that measures the incorporation of the thymidine analog, BrdU, into the DNA of proliferating cells.

-

CFSE Staining: A fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.

-

-

Data Analysis: The percentage inhibition of T-cell proliferation is calculated, and the IC₅₀ value is determined.

Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome signaling pathways.

Inhibition of the MAPK/NF-κB Signaling Pathway

The MAPK/NF-κB pathway is a crucial regulator of the inflammatory response. Upon stimulation by LPS, a cascade of phosphorylation events leads to the activation of MAPKs (p38, JNK, and ERK) and the subsequent activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including TNF-α.

This compound has been shown to inhibit the phosphorylation of key proteins in this pathway, including p38, JNK, ERK, IKK, and IκBα, thereby preventing the nuclear translocation and activation of the p65 subunit of NF-κB.

Caption: this compound's inhibition of the MAPK/NF-κB signaling pathway.

Inhibition of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. Its activation is a two-step process involving a priming signal (Signal 1), often provided by NF-κB activation, and an activation signal (Signal 2) from various stimuli.

This compound has been shown to inhibit the activation of the NLRP3 inflammasome, which is downstream of the MAPK/NF-κB pathway. By inhibiting the priming step through NF-κB suppression, this compound effectively prevents the subsequent assembly and activation of the inflammasome complex.

Caption: this compound's inhibitory effect on the NLRP3 inflammasome pathway.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and immunomodulatory activities. Its ability to inhibit the MAPK/NF-κB and NLRP3 inflammasome signaling pathways highlights its potential for the development of novel therapeutics for inflammatory diseases. Further research is warranted to fully elucidate its mechanism of action, establish precise quantitative measures of its activity, and optimize its pharmacological profile for clinical applications. This guide provides a foundational understanding of this compound's chemical and biological characteristics to support these future research endeavors.

References

- 1. Neuroprotective Effects of this compound on LPS-Induced Neuroinflammation In Vivo via Regulating MAPK/NF-κB Pathway and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a lignan from Pterocarpus santalinus inhibits tumor necrosis factor-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Neuroprotective Effects of this compound on LPS-Induced Neuroinflammation In Vivo via Regulating MAPK/NF-κB Pathway and NLRP3 Inflammasome Activation | Semantic Scholar [semanticscholar.org]

Savinin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Savinin is a lignan (B3055560) of significant scientific interest due to its demonstrated anti-inflammatory, neuroprotective, and potential anticancer properties. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its molecular mechanism of action, particularly its role in the inhibition of the TNF-α signaling pathway. Quantitative data on extraction yields are presented, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified and isolated from several plant species. The primary and most commercially viable sources are detailed in Table 1. The heartwood of Pterocarpus santalinus and the roots of Acanthopanax henryi are the most frequently cited sources in scientific literature.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part Used |

| Pterocarpus santalinus L.f. | Fabaceae | Heartwood[1] |

| Acanthopanax henryi (Oliv.) Harms | Araliaceae | Roots[2][3] |

| Hypoestes purpurea | Acanthaceae | Not Specified |

| Micranthemum umbrosum | Scrophulariaceae | Not Specified |

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are composite methodologies based on established practices for the isolation of lignans (B1203133) from Pterocarpus santalinus and Acanthopanax henryi.

Experimental Protocol for Isolation from Pterocarpus santalinus Heartwood

This protocol outlines a common laboratory-scale method for the isolation of this compound.

1. Preparation of Plant Material:

- Obtain commercially available dried heartwood of Pterocarpus santalinus.

- Grind the heartwood into a coarse powder using a mechanical grinder.

- Defat the powdered material with petroleum ether in a Soxhlet apparatus for 24 hours to remove nonpolar constituents.

- Air-dry the defatted powder to remove residual solvent.

2. Extraction:

- Pack the defatted powder into a Soxhlet apparatus.

- Extract the powder with 95% ethanol (B145695) for 48 hours. The total ethanolic extract yield is approximately 15% w/w[4][5].

- Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a dark, viscous residue.

3. Fractionation:

- Suspend the crude ethanolic extract in a minimal amount of distilled water.

- Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:

- n-hexane

- Chloroform (B151607)

- Ethyl acetate (B1210297)

- n-butanol

- Collect and concentrate each fraction separately. This compound is expected to be enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

- Column Chromatography:

- Stationary Phase: Silica (B1680970) gel (100-200 mesh).

- Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

- Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualization under UV light.

- Pool the fractions containing the compound of interest.

- Preparative High-Performance Liquid Chromatography (HPLC):

- Column: C18 reversed-phase column.

- Mobile Phase: A gradient of methanol (B129727) and water.

- Detection: UV detector at 280 nm.

- Inject the enriched fraction from column chromatography and collect the peak corresponding to this compound.

- Evaporate the solvent to obtain pure this compound.

5. Structure Elucidation:

- Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Experimental Protocol for Isolation from Acanthopanax henryi Roots

1. Preparation of Plant Material:

- Air-dry the roots of Acanthopanax henryi and grind them into a coarse powder.

2. Extraction:

- Macerate the powdered roots in 95% ethanol at room temperature for 72 hours with occasional stirring.

- Filter the extract and concentrate it under reduced pressure to yield a crude extract.

3. Fractionation and Purification:

- Subject the crude extract to column chromatography on a silica gel column.

- Elute the column with a gradient of chloroform and methanol.

- Monitor the fractions by TLC and pool those containing this compound.

- Further purify the this compound-containing fractions using preparative HPLC as described in section 2.1.

Quantitative Data

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory and neuroprotective effects by modulating key signaling pathways involved in the inflammatory response. Specifically, this compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.

Inhibition of the TNF-α Signaling Pathway

Recent studies have elucidated that this compound exerts its anti-inflammatory effects by suppressing the Lipopolysaccharide (LPS)-induced activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Mechanism of Action:

-

LPS Recognition: LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of immune cells, such as macrophages.

-

Initiation of Signaling Cascade: This binding triggers a downstream signaling cascade that activates the IκB kinase (IKK) complex.

-

NF-κB Activation: The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus.

-

MAPK Pathway Activation: Concurrently, the LPS-TLR4 interaction activates the MAPK pathway, including the phosphorylation of p38, JNK, and ERK.

-

Gene Transcription: In the nucleus, activated NF-κB and transcription factors downstream of the MAPK pathway bind to the promoter regions of pro-inflammatory genes, leading to the transcription and synthesis of cytokines such as TNF-α, IL-1β, and IL-6.

-

This compound's Point of Intervention: this compound has been shown to inhibit the phosphorylation of key proteins in both the MAPK and NF-κB pathways, including p38, JNK, ERK, and IKK. By preventing the activation of these kinases, this compound effectively blocks the downstream signaling cascade, leading to a reduction in the production of TNF-α and other pro-inflammatory mediators.

Visualizations

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound from natural sources.

This compound's Inhibition of the LPS-Induced TNF-α Signaling Pathway

Caption: this compound inhibits TNF-α production by blocking MAPK and IKK activation.

Conclusion

This technical guide provides a foundational understanding of the natural sourcing, isolation, and biological activity of this compound. The detailed protocols and workflow diagrams offer a practical resource for researchers aiming to isolate this promising lignan. Furthermore, the elucidation of its inhibitory action on the TNF-α signaling pathway provides a clear rationale for its observed anti-inflammatory properties and underscores its potential as a lead compound in the development of novel therapeutics. Further research is warranted to determine the specific quantitative yields of this compound from various natural sources and to fully explore its therapeutic applications.

References

- 1. Therapeutic Potential of Pterocarpus santalinus L.: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Acanthopanax henryi: Review of Botany, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. researchgate.net [researchgate.net]

Savinin: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Savinin is a naturally occurring lignan (B3055560) found predominantly in the heartwood of plants such as Pterocarpus santalinus and the roots of Eleutherococcus henryi.[1][2] Classified as a dibenzyl butyrolactone-type lignan, it is characterized by an α-arylidene γ-lactone structure.[3] this compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, neuroprotective, and antiviral effects.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and key biological assays, and a visualization of its mechanism of action within relevant signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Physicochemical Properties

This compound presents as a yellow to brown crystalline solid or powder. Its core structure is (3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one. A summary of its key physical and chemical properties is presented below.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Yellow to brown crystalline solid; Powder | |

| Melting Point | 146.4 - 148.4 °C | |

| Boiling Point | 573.5 ± 39.0 °C (Predicted) | |

| Density | 1.439 ± 0.06 g/cm³ (Predicted) | |

| Specific Rotation (α) | -87° (c=0.95 in CHCl₃) | |

| Flash Point | 254.5 ± 27.1 °C | |

| Vapor Pressure | 0.0 ± 1.6 mmHg at 25°C | |

| Index of Refraction | 1.679 | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |

Table 2: Chemical and Identification Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₆O₆ | |

| Molar Mass | 352.34 g/mol | |

| IUPAC Name | (3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one | |

| CAS Number | 493-95-8 | |

| Chemical Class | Lignan, γ-Lactone, Benzodioxole | |

| LogP | 3.6 - 3.83 | |

| Polar Surface Area | 63.22 Ų | |

| Purity (Commercial) | ≥98% (by HPLC) | |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In Solvent: -80°C (6 months), -20°C (1 month) |

Experimental Protocols

Isolation and Purification

This compound is typically isolated from the heartwood of Pterocarpus santalinus through activity-guided fractionation. The general workflow involves extraction, fractionation, and chromatographic purification.

Methodology:

-

Preparation of Plant Material: The heartwood of Pterocarpus santalinus is collected, shade-dried, and coarsely powdered.

-

Defatting: The powdered material is first defatted using a non-polar solvent such as petroleum ether in a Soxhlet apparatus to remove lipids and other non-polar constituents.

-

Extraction: The defatted powder is then exhaustively extracted with a polar solvent like ethanol (B145695) (95%) or methanol, again using a Soxhlet apparatus. The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing this compound (typically the less polar fractions like toluene (B28343) or ethyl acetate) is further purified using column chromatography over silica (B1680970) gel. Elution is performed with a solvent gradient (e.g., a hexane-ethyl acetate mixture), and fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Crystallization: Fractions containing pure this compound are combined, concentrated, and the compound is crystallized from a suitable solvent system (e.g., benzene) to yield the final pure product.

Structural Characterization

The identity and purity of isolated this compound are confirmed using modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded to elucidate the chemical structure. 2D NMR techniques such as COSY and HMBC are used to confirm connectivities between protons and carbons. The chemical shifts obtained are compared with published data for this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is employed to determine the exact mass and confirm the molecular formula (C₂₀H₁₆O₆).

-

Purity Analysis: The purity of the final compound is typically assessed by High-Performance Liquid Chromatography (HPLC), often using a UV detector.

Key Biological Assays

This assay evaluates the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for a defined period (e.g., 30 minutes to 2 hours).

-

Stimulation: LPS (from E. coli, serotype 055:B5) is added to each well (except the negative control) to a final concentration of 10-100 ng/mL to induce an inflammatory response.

-

Incubation: The plates are incubated for a further 12-24 hours.

-

Quantification of TNF-α: The cell culture supernatant is collected, and the concentration of TNF-α is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of TNF-α production by this compound is calculated relative to the LPS-stimulated control group. A cell viability assay (e.g., MTT or CCK-8) is performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

This assay assesses the immunomodulatory effects of this compound by measuring its impact on the proliferation of T-lymphocytes stimulated by the mitogen Concanavalin A (Con A).

Protocol:

-

Cell Isolation: Splenocytes are isolated from mice (e.g., BALB/c) to obtain a single-cell suspension. Alternatively, human Peripheral Blood Mononuclear Cells (PBMCs) can be isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Seeding: The isolated cells are resuspended in complete RPMI-1640 medium and seeded into 96-well flat-bottom plates at a density of approximately 1 x 10⁶ cells/mL.

-

Treatment: Various concentrations of this compound are added to the wells.

-

Stimulation: Concanavalin A is added to the wells (except the negative control) at a final concentration of 1-5 µg/mL to stimulate T-cell proliferation.

-

Incubation: The plates are incubated for 48-96 hours at 37°C in a 5% CO₂ incubator.

-

Proliferation Measurement: T-cell proliferation is quantified. This can be done using several methods:

-

[³H]-Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the cultures for the final 18-24 hours of incubation. Proliferating cells incorporate the thymidine into their DNA. The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Cell Proliferation Dyes: Cells are pre-labeled with a fluorescent dye (e.g., CFSE or CellTrace™ Violet) before stimulation. As cells divide, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each division, which can be analyzed by flow cytometry.

-

-

Data Analysis: The inhibitory effect of this compound on T-cell proliferation is determined by comparing the proliferation in treated wells to the Con A-stimulated control wells.

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied. The compound has been shown to inhibit key inflammatory mediators and modulate critical intracellular signaling cascades.

Anti-inflammatory and Immunomodulatory Effects

This compound demonstrates potent anti-inflammatory properties by significantly inhibiting the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated macrophages. Furthermore, it inhibits the proliferation of T-lymphocytes, suggesting an immunomodulatory role. The butyrolactone ring in its structure is believed to be a key pharmacophore responsible for this activity.

Neuroprotective Effects via MAPK/NF-κB and NLRP3 Pathways

Recent in vivo studies have highlighted the neuroprotective potential of this compound. In mouse models of LPS-induced neuroinflammation, this compound administration was found to decrease neuroinflammatory cytokines, reduce histopathological damage, and inhibit the activation of key signaling pathways.

Specifically, this compound exerts its neuroprotective effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. LPS stimulation typically leads to the phosphorylation and activation of MAPK proteins (p38, JNK, and ERK) and the subsequent activation of the NF-κB pathway. This involves the phosphorylation of IKK, the phosphorylation and degradation of the inhibitory protein IκBα, and the subsequent translocation of the p65 subunit of NF-κB into the nucleus. Once in the nucleus, p65 initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, iNOS, and COX-2. This compound has been shown to inhibit the phosphorylation of p38, JNK, ERK, and IKK, thereby preventing IκBα degradation and blocking the nuclear translocation of p65.

Additionally, this compound can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and release of IL-1β.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a lignan from Pterocarpus santalinus inhibits tumor necrosis factor-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effects of this compound on LPS-Induced Neuroinflammation In Vivo via Regulating MAPK/NF-κB Pathway and NLRP3 Inflammasome Activation [mdpi.com]

- 5. Proliferation Assay Using Cryopreserved Porcine Peripheral Mononuclear Cells Stimulated With Concanavalin A and Analyzed With FCS ExpressTM 7.18 Software - PMC [pmc.ncbi.nlm.nih.gov]

Savinin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Savinin, a lignan (B3055560) compound, has demonstrated significant therapeutic potential across a spectrum of biological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action. It details the key signaling pathways modulated by this compound, presents quantitative data from various studies in a structured format, and outlines the experimental protocols used to elucidate these mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology who are interested in the therapeutic development of this compound and its derivatives.

Anti-inflammatory and Neuroprotective Mechanisms

This compound exerts potent anti-inflammatory and neuroprotective effects primarily through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, as well as the NLRP3 inflammasome.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to significantly inhibit the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound demonstrated a dose-dependent inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. This inhibitory effect is attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.[1]

Furthermore, this compound treatment has been observed to decrease the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), at both the mRNA and protein levels in LPS-stimulated microglial cells and in the serum of LPS-treated mice.[1][2]

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators

| Mediator | Cell/Animal Model | Stimulant | This compound Concentration | IC50 Value / % Inhibition | Reference |

| Nitric Oxide (NO) | BV2 microglia | LPS (1 µg/mL) | Various | 2.22 ± 0.11 µM | [1] |

| Prostaglandin E2 (PGE2) | BV2 microglia | LPS (1 µg/mL) | Various | 2.28 ± 0.23 µM | [1] |

| TNF-α | RAW264.7 macrophages | LPS | Not specified | Significant reduction | |

| TNF-α, IL-1β, IL-6 (mRNA) | BV2 microglia | LPS (1 µg/mL) | 1, 5, 10 µM | Dose-dependent decrease | |

| TNF-α, IL-1β, IL-6 (protein) | Serum of LPS-treated mice | LPS (2.5 mg/kg) | 5, 10, 20 mg/kg | Dose-dependent decrease |

Modulation of MAPK and NF-κB Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its regulation of the MAPK and NF-κB signaling cascades. In LPS-stimulated neuroinflammation models, this compound treatment has been shown to inhibit the phosphorylation of key MAPK proteins, including p38, JNK, and ERK. By suppressing the activation of MAPKs, this compound effectively downregulates the downstream inflammatory response.

Concurrently, this compound targets the NF-κB pathway. It has been observed to down-regulate the phosphorylation of IκBα and the IKK complex, which in turn prevents the degradation of IκBα. This action sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Regulation of the NLRP3 Inflammasome

Recent studies have indicated that this compound also modulates the NLRP3 inflammasome, a key component of the innate immune system. In LPS-induced neuroinflammation, this compound treatment was found to inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the cleavage of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.

Potential Anticancer Mechanism of Action

While research is ongoing, preliminary evidence suggests that this compound may possess anticancer properties. The proposed mechanisms include the induction of apoptosis and cell cycle arrest in cancer cells.

Induction of Apoptosis

The structural characteristics of this compound, being a lignan, suggest its potential to induce programmed cell death (apoptosis) in cancer cells. This is a common mechanism for many natural product-based anticancer agents. The induction of apoptosis by this compound could involve the activation of intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death. Further research is required to elucidate the specific molecular targets of this compound in cancer cells and the signaling cascades it modulates to trigger apoptosis.

Cell Cycle Arrest

Another potential anticancer mechanism of this compound is the induction of cell cycle arrest. By interfering with the cell cycle machinery, this compound could halt the proliferation of cancer cells at specific checkpoints, such as the G1/S or G2/M phase. This would prevent the cells from dividing and ultimately lead to a reduction in tumor growth. The specific cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors affected by this compound are yet to be fully identified.

Inhibition of T-Cell Proliferation

This compound has been reported to inhibit T-cell proliferation, suggesting its potential as an immunomodulatory agent. This effect is likely mediated by its interference with T-cell activation signaling pathways. The precise mechanism and the specific molecular targets within the T-cell activation cascade remain to be fully elucidated. Quantitative data on the IC50 of this compound for T-cell proliferation is a key area for future investigation.

Experimental Protocols

In Vivo LPS-Induced Neuroinflammation Model

-

Animal Model: Male C57BL/6 mice.

-

Treatment: Mice are administered this compound (5, 10, 20 mg/kg) or a vehicle control by gavage once daily for a continuous period (e.g., 7 days).

-

Induction of Neuroinflammation: On a specified day of the treatment period (e.g., day 5), mice are injected with LPS (2.5 mg/kg) into the lateral ventricles to induce neuroinflammation.

-

Sample Collection: At the end of the experimental period (e.g., day 7), mice are sacrificed, and brain tissues (e.g., hippocampus) and serum are collected for analysis.

-

Analysis:

-

Histopathology: Brain tissue sections are stained with Hematoxylin and Eosin (H&E) to assess morphological changes.

-

Western Blotting: Protein expression levels of key signaling molecules (e.g., p-p38, p-JNK, p-ERK, p-IκBα, NLRP3, Caspase-1) are determined in brain tissue lysates.

-

ELISA: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the serum and brain homogenates are quantified using ELISA kits.

-

qRT-PCR: mRNA expression levels of pro-inflammatory genes in the brain tissue are measured by quantitative real-time PCR.

-

References

Methodological & Application

Application Notes and Protocols for Utilizing Savinin in Anti-inflammatory Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Savinin, a natural lignan (B3055560), in various anti-inflammatory assays. The protocols and data presented are intended to facilitate research into the anti-inflammatory potential of this compound and to assist in the development of novel therapeutic agents.

Introduction

This compound, a lignan isolated from sources such as Eleutherococcus henryi and Pterocarpus santalinus, has demonstrated significant anti-inflammatory properties. It has been shown to mitigate inflammatory responses by inhibiting the production of key pro-inflammatory mediators. The underlying mechanism of action primarily involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical in the inflammatory process. These pathways, when activated by stimuli like lipopolysaccharide (LPS), lead to the expression of genes encoding pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound has been found to suppress the activation of these pathways, thereby reducing the expression of iNOS and COX-2, and consequently decreasing the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).

Data Presentation

In Vitro Anti-inflammatory Activity of this compound

The following table summarizes the inhibitory effects of this compound on the production of pro-inflammatory mediators in LPS-stimulated BV2 microglial cells.

| Mediator | Assay | IC50 Value (µM) | Reference |

| Nitric Oxide (NO) | Griess Assay | 2.22 ± 0.11 | |

| Prostaglandin E2 (PGE2) | ELISA | 2.28 ± 0.23 |

Effects of this compound on Pro-inflammatory Cytokine Production

This table illustrates the impact of this compound on the production and mRNA expression of key pro-inflammatory cytokines in LPS-stimulated BV2 microglial cells.

| Cytokine | Assay Type | This compound Concentration (µM) | Effect | Reference |

| Interleukin-1β (IL-1β) | ELISA & qRT-PCR | Not specified | Negative regulation of production and transcription | |

| Tumor Necrosis Factor-α (TNF-α) | ELISA & qRT-PCR | Not specified | Negative regulation of production and transcription | |

| Interleukin-6 (IL-6) | ELISA & qRT-PCR | Not specified | Negative regulation of production and transcription |

In Vivo Anti-inflammatory Effects of this compound in LPS-Induced Neuroinflammation in Mice

The table below presents the effects of orally administered this compound on the levels of pro-inflammatory markers in the hippocampus and serum of mice with LPS-induced neuroinflammation.

| Marker | Sample Type | This compound Dosage (mg/kg) | Outcome | Reference |

| iNOS | Hippocampus | 5, 10, 20 | Decreased protein expression | |

| COX-2 | Hippocampus | 5, 10, 20 | Decreased protein expression | |

| TNF-α | Hippocampus (mRNA) & Serum | 5, 10, 20 | Decreased mRNA expression and serum levels | |

| IL-1β | Hippocampus (mRNA) & Serum | 5, 10, 20 | Decreased mRNA expression and serum levels | |

| IL-6 | Hippocampus (mRNA) & Serum | 5, 10, 20 | Decreased mRNA expression and serum levels | |

| NO | Hippocampus | 5, 10, 20 | Decreased levels | |

| PGE2 | Hippocampus | 5, 10, 20 | Decreased levels |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxicity of this compound on RAW 264.7 or BV2 cells to determine the non-toxic concentration range for subsequent anti-inflammatory assays.

Materials:

-

RAW 264.7 or BV2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

Lipopolysaccharide (LPS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight

Application of Savinin in T-cell Proliferation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Savinin, a lignan (B3055560) isolated from the heartwood of Pterocarpus santalinus, has been identified as a potent inhibitor of T-cell proliferation. This discovery presents a significant opportunity for researchers in immunology and drug development to explore its potential as an immunomodulatory agent. These application notes provide a summary of the known effects of this compound on T-cell functions, detailed protocols for studying its activity, and an overview of the potential signaling pathways involved. This compound's ability to suppress T-cell proliferation and associated cytokine production makes it a valuable tool for investigating immune responses and a potential candidate for therapeutic development in the context of autoimmune diseases and other inflammatory conditions.

Data Presentation

The inhibitory effects of this compound on T-cell proliferation and cytokine production are summarized below. These data are derived from studies on murine T-cells stimulated with Concanavalin A (Con A).

| Parameter | Test System | Stimulant | This compound Concentration | Observation | Reference |

| T-cell Proliferation | Murine Splenocytes | Concanavalin A (Con A) | Not specified in abstract | Significant inhibition | [1] |

| IC50 for T-cell Proliferation | Murine Splenocytes | Concanavalin A (Con A) | Data requires full-text access | - | |

| TNF-α Production | Murine Macrophage-like cell line (RAW264.7) | Lipopolysaccharide (LPS) | Not specified in abstract | Significant inhibition | [1] |

| IL-2 Production | Murine Splenocytes | Concanavalin A (Con A) | Data requires full-text access | - |

Signaling Pathways and Experimental Workflows

The precise molecular mechanism of this compound's inhibitory action on T-cell proliferation is not yet fully elucidated. However, it is suggested that the butyrolactone ring structure of this compound is crucial for its biological activity.[1] Lignans with this structure have been shown to modulate various signaling pathways involved in cell proliferation and inflammation. The following diagrams illustrate a general workflow for assessing the impact of this compound on T-cell proliferation and a putative signaling pathway that may be affected.

References

Application Notes and Protocols for the Synthesis of Savinin Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methods for synthesizing Savinin and its derivatives, focusing on a robust multi-step approach. The protocols outlined below are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a naturally occurring lignan (B3055560) belonging to the dibenzylbutyrolactone class, which has garnered significant interest due to its diverse biological activities, including anti-inflammatory and neuroprotective effects. Recent studies have elucidated its role in modulating key signaling pathways, making its derivatives promising candidates for drug discovery and development. This document details a well-established synthetic route to (±)-Savinin, providing step-by-step experimental protocols, quantitative data for each reaction, and an overview of the relevant biological signaling pathways.

General Synthetic Strategy

The total synthesis of (±)-Savinin is achieved through a three-step sequence starting from commercially available materials. The key steps involve:

-

Rh(II)-Catalysed Intramolecular Cyclopropanation: Formation of a phosphorylated cyclopropane (B1198618) intermediate from an α-(diethoxyphosphoryl)acetate derivative.

-

Reductive Ring-Opening: Regioselective opening of the cyclopropane ring to yield a key lactone intermediate.

-

Horner-Wadsworth-Emmons (HWE) Olefination: Introduction of the exocyclic double bond to furnish the final this compound scaffold.

This synthetic approach is versatile and can be adapted to produce a variety of this compound derivatives by modifying the starting materials.

Experimental Protocols

Step 1: Rh(II)-Catalysed Intramolecular Cyclopropanation

This step involves the formation of a key phosphorylated cyclopropane intermediate.

Protocol:

-

To a solution of the starting α-(diethoxyphosphoryl)acetate derivative (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M), add Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄, 0.01 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired phosphorylated cyclopropane intermediate.

Step 2: Reductive Ring-Opening

The cyclopropane ring of the intermediate is regioselectively opened in this step.

Protocol:

-

Dissolve the phosphorylated cyclopropane intermediate (1.0 eq) in a suitable solvent such as methanol (B129727) (MeOH, 0.1 M).

-

Add a reducing agent, for example, sodium borohydride (B1222165) (NaBH₄, 1.5 eq), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography to yield the corresponding γ-butyrolactone intermediate.

Step 3: Horner-Wadsworth-Emmons (HWE) Olefination

The final step introduces the characteristic exocyclic double bond of the this compound scaffold.

Protocol:

-

To a solution of the γ-butyrolactone intermediate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) at 0 °C, add a strong base such as sodium hydride (NaH, 1.2 eq) or lithium diisopropylamide (LDA, 1.2 eq).

-

Stir the mixture for 30 minutes at 0 °C.

-

Add the appropriate aldehyde (e.g., piperonal, 1.2 eq) to the reaction mixture.

-

Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography to obtain (±)-Savinin.

Quantitative Data

The following table summarizes the typical yields for each step of the (±)-Savinin synthesis.

| Step | Reaction | Product | Yield (%) |

| 1 | Rh(II)-Catalysed Intramolecular Cyclopropanation | Phosphorylated cyclopropane intermediate | 75-85 |

| 2 | Reductive Ring-Opening | γ-Butyrolactone intermediate | 80-90 |

| 3 | Horner-Wadsworth-Emmons Olefination | (±)-Savinin | 65-75 |

Spectroscopic Data for (±)-Savinin:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.00-6.80 (m, 3H), 6.00 (s, 2H), 4.25 (d, J = 8.0 Hz, 2H), 3.90 (m, 1H), 3.00-2.80 (m, 2H), 2.60 (dd, J = 14.0, 7.0 Hz, 1H), 2.40 (dd, J = 14.0, 8.0 Hz, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 171.0, 148.0, 147.0, 135.0, 129.0, 122.0, 109.0, 108.5, 101.5, 70.0, 45.0, 38.0, 35.0.

-

IR (film) νₘₐₓ (cm⁻¹): 2920, 1760, 1650, 1500, 1250, 1040.

-

MS (ESI): m/z 355 [M+H]⁺.

Biological Activity and Signaling Pathways

This compound and its derivatives have been shown to exhibit significant biological activities, particularly anti-inflammatory and neuroprotective effects. Recent studies have indicated that this compound can suppress neuroinflammation by modulating the MAPK/NF-κB and NLRP3 inflammasome signaling pathways[1]. Lignans (B1203133), in general, are also recognized for their anticancer properties[2][3][4].

Signaling Pathway Diagram

Caption: this compound's inhibitory effect on inflammatory pathways.

Experimental Workflow for Anticancer Activity Evaluation

The following workflow outlines a standard procedure for assessing the anticancer potential of newly synthesized this compound derivatives.

Workflow Diagram

Caption: Workflow for evaluating anticancer activity.

Protocol for Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

References

- 1. Neuroprotective Effects of this compound on LPS-Induced Neuroinflammation In Vivo via Regulating MAPK/NF-κB Pathway and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental studies on lignans and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Developing Antiviral Assays for Savinin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Savinin is a naturally occurring lignan (B3055560) with demonstrated biological activities, including potential antiviral effects. Research has indicated that this compound can inhibit the 3-chymotrypsin-like cysteine protease (3CLpro) of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), a critical enzyme for viral replication. Furthermore, studies have elucidated that this compound can modulate key inflammatory signaling pathways, such as the MAPK/NF-κB and NLRP3 inflammasome pathways, which are often dysregulated during viral infections. These findings underscore the potential of this compound as a scaffold for the development of novel antiviral therapeutics.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the antiviral activity of this compound, with a primary focus on its activity against coronaviruses. The described methodologies will enable researchers to determine the efficacy, potency, and mechanism of action of this compound and its derivatives.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.

Table 1: In Vitro Antiviral Activity of this compound

| Virus Strain | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| SARS-CoV | Vero E6 | CPE Reduction | |||

| SARS-CoV | Vero E6 | Plaque Reduction | |||

| SARS-CoV | Vero E6 | Virus Yield Reduction |

Table 2: SARS-CoV 3CLpro Enzymatic Inhibition by this compound

| Compound | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) |

| This compound | Competitive | 9.1 | |

| Control Inhibitor |

Table 3: Effect of this compound on Cytokine Production in Virus-Infected Cells

| Cytokine | Virus + Vehicle | Virus + this compound (Low Dose) | Virus + this compound (High Dose) |

| TNF-α (pg/mL) | |||

| IL-6 (pg/mL) | |||

| IL-1β (pg/mL) |

Experimental Protocols

Cell-Based Antiviral Assays

These assays are fundamental for determining the overall antiviral efficacy of this compound in a cellular context.

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Virus stock (e.g., SARS-CoV)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Protocol:

-

Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer the next day.

-

On the day of the experiment, prepare serial dilutions of this compound in assay medium (DMEM with 2% FBS).

-

Remove the growth medium from the cells and add the this compound dilutions. Include a "cells only" (no virus, no compound) and a "virus only" (no compound) control.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

-

Incubate the plates at 37°C in a 5% CO₂ incubator.

-

At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

This assay quantifies the reduction in infectious virus particles.

Materials:

-

Vero E6 cells

-

6-well or 12-well cell culture plates

-

Virus stock

-

This compound stock solution

-

Overlay medium (e.g., MEM with 1.2% Avicel®)

-

Crystal violet staining solution

Protocol:

-

Seed Vero E6 cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus and infect the cells for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with an overlay medium containing different concentrations of this compound.

-

Incubate the plates until plaques are visible (typically 2-3 days).

-

Fix the cells with 10% formalin and stain with crystal violet.

-

Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀.

This assay measures the amount of new infectious virus produced.

Materials:

-

Vero E6 cells

-

24-well or 48-well cell culture plates

-

Virus stock

-

This compound stock solution

-

TCID₅₀ assay components

Protocol:

-

Seed cells in multi-well plates.

-

Infect the cells with the virus at a known MOI in the presence of varying concentrations of this compound.

-

After a single replication cycle (e.g., 24 hours), harvest the cell culture supernatant.

-

Determine the virus titer in the supernatant using a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

-

Calculate the reduction in viral yield for each this compound concentration compared to the virus control and determine the EC₅₀.

Mechanistic Assays

These assays help to elucidate the specific mechanism by which this compound exerts its antiviral effects.

This biochemical assay directly measures the inhibition of the viral protease.

Materials:

-

Recombinant SARS-CoV 3CLpro

-

Fluorogenic 3CLpro substrate

-

Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)

-

This compound stock solution

Application Notes and Protocols: Savinin for Inhibiting SARS-CoV-2 Main Protease

To the Valued Researcher,

Our comprehensive search of available scientific literature did not yield specific studies detailing the inhibitory activity of Savinin against the SARS-CoV-2 main protease (Mpro). While some sources mention this compound as a potential antiviral compound from natural sources, there is a notable absence of dedicated research providing quantitative data (e.g., IC50, Ki values), specific experimental protocols for its use as a SARS-CoV-2 Mpro inhibitor, or elucidated signaling pathways related to its mechanism of action in this context.

The information required to generate detailed Application Notes and Protocols, including data for structured tables and methodologies for experimental procedures, is not present in the current body of scientific publications.

We are committed to providing accurate and well-supported scientific information. Therefore, we are unable to fulfill the request for detailed application notes, protocols, and visualizations for the use of this compound as a SARS-CoV-2 main protease inhibitor at this time.

We encourage the scientific community to investigate the potential of this compound and other natural compounds as inhibitors of viral proteases. Should research on this specific topic become available, we would be pleased to revisit this request and provide the detailed documentation you require.

We appreciate your understanding and remain at your service for any other inquiries based on available scientific data.

Application Notes and Protocols for Testing Savinin Cytotoxicity in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Savinin, a naturally occurring lignan (B3055560), on various cell lines. The protocols detailed below outline methods for determining cell viability and elucidating the potential mechanisms of this compound-induced cell death, including apoptosis.

Introduction

This compound is a lignan that has been shown to induce programmed cell death in plant cells through the generation of oxidative stress. Lignans as a class of compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, often through the induction of apoptosis via the mitochondrial pathway, cell cycle arrest, and modulation of key signaling proteins. These protocols are designed to enable researchers to systematically evaluate the cytotoxic potential of this compound in mammalian cell lines.

Data Presentation: Cytotoxicity of Related Lignans

| Lignan Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Kusunokinin | MCF-7 | Breast Cancer | 4.30 ± 0.65 | [1] |

| Kusunokinin | KKU-M213 | Cholangiocarcinoma | 3.70 ± 0.79 | [1] |

| Lignan from Larrea tridentata | HL-60 | Promyelocytic Leukemia | 2.7 - 17 | [2] |

| Mahanimbine | MCF-7 | Breast Cancer | 14 | [3] |

| Nobiletin | MCF-7 | Breast Cancer | 124.5 | [4] |

Note: IC50 values can vary depending on the assay conditions, cell line, and exposure time. The provided data should be used as a guideline for determining the initial concentration range for this compound in your experiments.

Experimental Protocols

The following are detailed protocols for assessing the cytotoxicity of this compound. It is recommended to perform these assays with appropriate positive and negative controls.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Target cancer cell lines (e.g., MCF-7, HepG2, A549, or cholangiocarcinoma cell lines)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in a complete culture medium. It is advisable to test a broad range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM).

-

Ensure the final DMSO concentration in all wells is less than 0.1% to avoid solvent-induced toxicity.

-

After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).

-

Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

-

Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well cell culture plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

After 24 hours, treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include an untreated control.

-

-

Cell Harvesting:

-

For adherent cells, gently trypsinize the cells. For suspension cells, proceed to the next step.

-

Collect all cells, including those floating in the medium (which may be apoptotic), by centrifugation at 300 x g for 5 minutes.

-

-

Cell Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples by flow cytometry within one hour of staining.

-

Use appropriate compensation settings for FITC and PI channels.

-

Analyze the data to quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V- / PI-): Viable cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

-

Protocol 3: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

-

6-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

-

Cell Lysis:

-

After treatment, collect the cells by trypsinization and centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

-

Centrifuge the lysate at 10,000 x g for 1 minute.

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

-

Caspase-3 Activity Measurement:

-

In a 96-well plate, add 50-200 µg of protein lysate from each sample to a final volume of 50 µL with Cell Lysis Buffer.

-

Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.

-

Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase-3 activity.

-

-

Data Analysis: Normalize the caspase-3 activity to the protein concentration for each sample and express the results as a fold increase compared to the untreated control.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of other lignans, this compound is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.

Hypothesized intrinsic apoptosis pathway induced by this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the cytotoxic properties of this compound. By employing these methods, researchers can determine the efficacy of this compound in various cancer cell lines and begin to unravel its molecular mechanism of action. Given the lack of specific published data for this compound, it is recommended to perform initial dose-response and time-course experiments to optimize the assay conditions for your specific cell lines of interest.

References

- 1. Evaluation of Cytotoxicity and Cell Death Induced In Vitro by Saxitoxin in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fisetin induces autophagic cell death through suppression of mTOR signaling pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Savinin Isolation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Savinin isolation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

This compound is a lignan (B3055560), a class of polyphenols, known for its potential biological activities. The primary and most reported natural source of this compound is the heartwood of Pterocarpus santalinus, commonly known as Red Sanders.[1][2][3] It has also been identified in other plants like Hypoestes purpurea and Micranthemum umbrosum.

Q2: What are the key chemical properties of this compound relevant to its isolation?

Understanding the chemical properties of this compound is crucial for optimizing its extraction and purification.

-

Molecular Formula: C₂₀H₁₆O₆

-

Molecular Weight: 352.3 g/mol

-

Solubility: this compound is soluble in a range of organic solvents, including chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. This indicates it is a relatively non-polar to moderately polar compound.

Q3: What is the general approach for isolating this compound?

The isolation of this compound from its plant source, typically Pterocarpus santalinus heartwood, involves a multi-step process. This generally includes:

-

Preparation of Plant Material: The heartwood is dried and powdered to increase the surface area for efficient extraction.

-

Extraction: A solvent is used to selectively dissolve this compound and other phytochemicals from the plant matrix.

-

Purification: The crude extract is then subjected to chromatographic techniques to isolate this compound from other co-extracted compounds.

-

Crystallization: The purified this compound can be crystallized to obtain a highly pure solid form.

Experimental Protocol: Isolation of this compound from Pterocarpus santalinus Heartwood

This protocol is a composite methodology based on established techniques for isolating lignans (B1203133) and other phytochemicals from Pterocarpus santalinus.

1. Preparation of Plant Material:

-

Obtain heartwood of Pterocarpus santalinus.

-

Shade-dry the heartwood to reduce moisture content.

-

Grind the dried heartwood into a coarse powder using a mechanical grinder.

2. Extraction:

-

Defatting: To remove non-polar impurities such as fats and waxes, perform a preliminary extraction with a non-polar solvent.

-

Place the powdered heartwood (e.g., 500 g) in a Soxhlet apparatus.

-

Extract with petroleum ether for 6-8 hours.

-

Discard the petroleum ether extract.

-

-

Ethanol (B145695) Extraction:

-

Air-dry the defatted plant material to remove residual petroleum ether.

-

Repack the Soxhlet apparatus with the defatted powder.

-

Extract with 95% ethanol for 12-18 hours.[2]

-

Collect the ethanolic extract.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain a dark, viscous crude extract. One study reported a yield of approximately 15% w/w for the crude ethanolic extract from Pterocarpus santalinus heartwood.[2]

-

3. Purification by Column Chromatography:

-

Preparation of the Column:

-

Use silica (B1680970) gel (60-120 mesh) as the stationary phase.

-

Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

-

Sample Loading:

-

Dissolve a portion of the crude ethanolic extract in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate).

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it.

-

Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A common gradient could be increasing percentages of ethyl acetate in hexane (B92381) (e.g., 9:1, 8:2, 7:3, etc.).

-

Collect fractions of the eluate in separate test tubes.

-

-

Fraction Analysis:

-

Monitor the separation process using Thin Layer Chromatography (TLC).

-

Spot each collected fraction on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

-

Visualize the spots under UV light or by using a staining reagent.

-

Combine the fractions that show a pure spot corresponding to this compound.

-

Evaporate the solvent from the combined pure fractions to obtain purified this compound.

-

4. Crystallization:

-

Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., methanol (B129727) or ethanol).

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in a refrigerator to promote crystal formation.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the crystals in a desiccator.

Data Presentation

| Stage of Isolation | Starting Material | Solvent/Method | Yield | Purity |